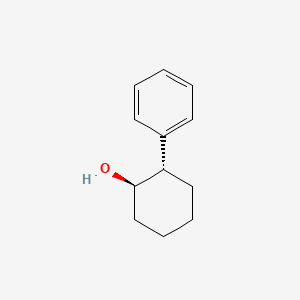

trans-2-Phenyl-1-cyclohexanol

描述

trans-2-Phenyl-1-cyclohexanol (CAS 2362-61-0) is a chiral cyclohexanol derivative with the molecular formula C₁₂H₁₆O and a molecular weight of 176.25 g/mol . Its IUPAC name is (1S,2R)-(+)- or (1R,2S)-(-)-trans-2-phenylcyclohexanol, depending on the enantiomer . The compound is characterized by a phenyl group at the 2-position of the cyclohexanol ring in a trans configuration, contributing to its stereochemical rigidity. It is widely utilized as a chiral auxiliary in asymmetric synthesis due to its ability to induce enantioselectivity in reactions such as cycloadditions, Mannich reactions, and esterifications .

Key physical properties include solubility in organic solvents (e.g., chloroform, ethyl acetate) and stability under standard storage conditions . Its enantiomers are synthesized via Sharpless asymmetric dihydroxylation, yielding high enantiomeric excess (e.g., 99% yield for (1R,2S)-(-)-form) .

属性

IUPAC Name |

(1R,2S)-2-phenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIBYZBZXNWTPP-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022185 | |

| Record name | trans-2-Phenyl-1-cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2362-61-0, 98919-68-7 | |

| Record name | rel-(1R,2S)-2-Phenylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylcyclohexanol, (1R,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098919687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Phenyl-1-cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-phenylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/452WZ637M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PHENYLCYCLOHEXANOL, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5411L8484 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions:

Enantioselective Synthesis: One method involves the use of Pseudomonas fluorescens lipase to hydrolyze racemic trans-2-phenylcyclohexyl chloroacetate. This enzyme selectively hydrolyzes the ester bond of the (−)-enantiomer, leaving the (+)-enantiomer intact.

Sharpless Asymmetric Dihydroxylation: Another method involves the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene to form a diol, followed by selective reduction of the 1-hydroxyl group using Raney nickel.

Industrial Production Methods: The industrial production of trans-2-Phenyl-1-cyclohexanol typically follows the same synthetic routes as described above, with optimizations for large-scale production. The use of enzymes like Pseudomonas fluorescens lipase and catalysts such as Raney nickel are common in these processes .

化学反应分析

Enantioselective Esterification

trans-2-Phenyl-1-cyclohexanol undergoes enantioselective esterification using lipases, a critical reaction for resolving its enantiomers. Immobilized Candida rugosa lipase (CRL) in continuous flow reactors has demonstrated high efficiency:

This method achieves gram-scale production of (1R,2S)-trans-2-phenyl-1-cyclohexanol propionate with >99% enantiomeric excess (ee) under optimized conditions .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, enabling functional group interconversions:

Sharpless Asymmetric Dihydroxylation

While primarily a synthetic route for its preparation, the Sharpless dihydroxylation of 1-phenylcyclohexene produces a diol intermediate. Subsequent selective reduction with Raney nickel yields enantiopure this compound . This method is foundational for accessing both (1S,2R)-(+) and (1R,2S)-(−) enantiomers .

Oxidation and Reduction

The alcohol’s secondary hydroxyl group is amenable to standard redox reactions:

-

Oxidation : Likely forms 2-phenylcyclohexanone using agents like PCC or CrO3, though specific data are sparse.

-

Reduction : Hydrogenation could yield 2-phenylcyclohexane, but experimental validation is needed.

Key Research Advancements

科学研究应用

Pharmaceutical Development

trans-2-Phenyl-1-cyclohexanol serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders. Its chiral nature enhances the efficacy and selectivity of drug candidates, making it valuable in drug design and development. Notably, it has been used in the synthesis of various chiral drugs that require high purity and specific stereochemical configurations .

Flavor and Fragrance Industry

The compound's pleasant aroma makes it a sought-after ingredient in the formulation of perfumes and flavoring agents . It provides a natural scent profile that is often preferred over synthetic alternatives, contributing to its widespread use in the cosmetics and food industries . Its incorporation into formulations can enhance sensory attributes, making products more appealing to consumers.

Chiral Catalysis

In asymmetric synthesis , this compound acts as a chiral ligand in catalytic reactions. This application is crucial for producing enantiomerically pure compounds, which are essential in many chemical processes. Its use in chiral catalysis has been highlighted in studies involving lipases, where it aids in the kinetic resolution of racemic mixtures .

Material Science

The compound can be incorporated into polymer formulations to improve properties such as thermal stability and mechanical strength. This application is beneficial for creating advanced materials used in various industrial applications, including coatings, adhesives, and composites . Its ability to enhance material properties opens avenues for innovation in product development.

Research in Organic Chemistry

This compound is a valuable tool for studying reaction mechanisms and stereochemistry within organic chemistry. It provides insights that can lead to the development of new synthetic methodologies, particularly in the synthesis of complex organic molecules . The compound's role as a chiral auxiliary has been extensively documented, facilitating the determination of absolute configurations of various organic compounds .

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound as an intermediate in synthesizing a novel CNS-active drug candidate. The researchers highlighted how its stereochemical properties enhanced the drug's binding affinity to target receptors, significantly improving therapeutic outcomes compared to non-chiral counterparts.

Case Study 2: Flavor Enhancement

In another case, this compound was utilized in creating a new line of natural fragrances for cosmetic products. The study reported positive consumer feedback regarding the scent profile, attributing it to the compound's unique aromatic characteristics.

Case Study 3: Chiral Resolution

Research involving Candida rugosa lipase showcased the effectiveness of this compound in enantioselective esterification processes. The findings indicated that this compound could facilitate high yields of desired enantiomers while minimizing by-products, demonstrating its utility in green chemistry practices .

作用机制

The mechanism of action of trans-2-Phenyl-1-cyclohexanol primarily involves its role as a chiral auxiliary. It temporarily incorporates into a substrate to control the stereochemical outcome of reactions. The chirality present in the auxiliary biases the stereoselectivity of subsequent reactions, ensuring the desired stereoisomer is produced .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares trans-2-phenyl-1-cyclohexanol with structurally or functionally related compounds:

Enantioselectivity in Biocatalysis

- Candida rugosa lipase immobilized on polypropylene powder demonstrates high enantioselectivity for resolving this compound (e.g., in esterification with propionic acid), achieving >90% enantiomeric excess (ee) .

- In contrast, ibuprofen and 2-phenylpropionic acid exhibit lower enantioselectivity under similar conditions, emphasizing the unique role of the cyclohexanol backbone .

Thermodynamic and Chromatographic Behavior

- Equilibrium constant (K) for the reduction of 2-phenyl-1-cyclohexanone to this compound in hexane is 10.40 at 298.15 K, indicating favorable thermodynamics .

- HPLC analysis (Kromasil AmyCoat column, heptane/2-propanol mobile phase) resolves this compound efficiently (retention time: ~8.5 min), unlike bulkier analogues like Tröger’s base, which require modified eluents .

生物活性

trans-2-Phenyl-1-cyclohexanol (TPCH) is an organic compound notable for its chiral properties and applications in asymmetric synthesis. This article explores its biological activity, focusing on its enzymatic interactions, potential therapeutic benefits, and the mechanisms underlying these effects.

- Molecular Formula : C12H16O

- CAS Number : 2362-61-0

- Molecular Weight : 176.25 g/mol

- Structure : The compound features a cyclohexanol moiety substituted with a phenyl group, contributing to its chiral nature.

Enzymatic Activity

TPCH has been studied for its interactions with various enzymes, particularly lipases. Research indicates that:

- Enantioselective Esterification : TPCH can undergo enantioselective esterification using lipases from Candida rugosa and Rhizomucor miehei. These enzymes preferentially hydrolyze one enantiomer over the other, facilitating the resolution of racemic mixtures into pure enantiomers .

- Kinetic Resolution : Studies have demonstrated that immobilized lipases can effectively resolve TPCH in organic solvents, yielding high purity chiral products. For instance, a study showed that the use of Candida rugosa lipase in a packed bed bioreactor achieved continuous enantioselective esterification, highlighting the compound's potential in biocatalytic processes .

Antioxidant Activity

Recent investigations into the antioxidant properties of TPCH have revealed promising results:

- Free Radical Scavenging : TPCH has demonstrated significant free radical scavenging activity. This property is crucial for potential applications in preventing oxidative stress-related diseases. A study reported that TPCH exhibited a dose-dependent inhibition of lipid peroxidation, suggesting its role as an antioxidant agent .

Enzyme Inhibition

TPCH also shows potential in inhibiting carbohydrate-hydrolyzing enzymes:

- α-Amylase and α-Glucosidase Inhibition : Research indicates that TPCH can inhibit these enzymes, which are critical in carbohydrate metabolism. This inhibition could be beneficial for managing conditions like diabetes by regulating blood sugar levels .

Case Studies

- Chiral Auxiliary in Synthesis :

-

Pharmacological Investigations :

- In pharmacological studies, TPCH derivatives have been evaluated for their effects on different biological systems, including their potential anti-inflammatory and analgesic properties. These studies suggest that modifications to the TPCH structure can lead to compounds with enhanced therapeutic profiles .

Summary of Findings

| Property | Observation |

|---|---|

| Enzymatic Activity | Effective enantioselective esterification |

| Antioxidant Activity | Significant free radical scavenging |

| Enzyme Inhibition | Inhibition of α-amylase and α-glucosidase |

| Synthetic Applications | Valuable as a chiral auxiliary |

常见问题

Basic: What are the primary synthetic routes for enantiomerically enriched trans-2-phenyl-1-cyclohexanol, and how do reaction conditions influence stereoselectivity?

The enantioselective synthesis of trans-2-phenyl-1-cyclohexanol is often achieved via enzyme-catalyzed asymmetric reduction of 2-phenyl-1-cyclohexanone. For example, using NADPH-dependent enzymes in n-hexane at 298.15 K, equilibrium constants (K) of 7.79–10.40 have been reported, depending on cofactors and solvents . Stereoselectivity is influenced by solvent polarity, enzyme specificity, and cofactor regeneration systems. Chromatographic methods (e.g., chiral columns) are critical for isolating enantiomers .

Basic: How do physical properties (e.g., melting point, optical rotation) inform purification strategies for this compound?

Key properties include a melting point of 63–66°C, boiling point of 276–281°C, and optical rotation of +60° (MeOH, C = 10) for the (1S,2R)-enantiomer . Recrystallization from ethanol or slow cooling of heated solutions is effective for purification, while refractive index measurements (e.g., 1.514–1.516) aid in assessing purity .

Advanced: How can thermodynamic data resolve contradictions in equilibrium constants for enzymatic reductions involving this compound?

Conflicting equilibrium constants (e.g., K = 7.79 vs. 10.40 at 298.15 K) arise from solvent effects (n-hexane vs. aqueous systems) and cofactor dependence (NADPH vs. NADH). Researchers should standardize solvent systems and cofactor concentrations, using van’t Hoff analysis to correlate temperature-dependent K values with reaction feasibility .

Advanced: What role does this compound play as a chiral auxiliary in asymmetric catalysis?

The (1R,2S)-enantiomer has been evaluated as a chiral auxiliary in Mannich reactions. While it showed moderate enantioselectivity (6:1 dr), it underperformed compared to (-)-menthol, highlighting the need for tailored auxiliaries in specific reaction frameworks .

Basic: What analytical methods are recommended for determining enantiomeric excess (ee) in this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralcel OD-H) or polarimetry (via optical rotation) are standard. Nuclear Overhauser Effect (NOE) NMR and X-ray crystallography (for crystalline derivatives) provide structural validation .

Advanced: How do solvent and temperature affect the stability of this compound during storage?

Storage at 2–8°C in inert atmospheres minimizes degradation. Solvents like ethanol or n-hexane stabilize the compound against oxidation, while elevated temperatures (>100°C) risk racemization or decomposition .

Basic: What safety precautions are critical when handling this compound?

Avoid skin/eye contact (S24/25) and inhalation (S23). Use fume hoods and personal protective equipment (PPE). The compound has a WGK Germany hazard rating of 3, requiring stringent waste disposal protocols .

Advanced: How can computational modeling guide the design of this compound derivatives for enhanced enantioselectivity?

Density Functional Theory (DFT) calculations predict transition-state geometries and non-covalent interactions (e.g., hydrogen bonding) critical for enantioselectivity. Molecular docking with enzyme active sites (e.g., alcohol dehydrogenases) optimizes substrate-enzyme compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。